molecular formula C21H20ClN5O4 B567326 (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone CAS No. 1264870-22-5

(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B567326
CAS No.: 1264870-22-5
M. Wt: 441.872
InChI Key: IFORBGIGTQZJOA-UHFFFAOYSA-N
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Description

(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, piperazine, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Piperazine Derivatization: The piperazine ring is functionalized with the 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group on the piperazine ring, converting it to an amino group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of both the 2-chloro and 4-nitro groups on the piperazine ring in (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

[3-(4-aminophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-13-19(20(24-31-13)14-2-4-15(23)5-3-14)21(28)26-10-8-25(9-11-26)18-7-6-16(27(29)30)12-17(18)22/h2-7,12H,8-11,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFORBGIGTQZJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120491
Record name [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264870-22-5
Record name [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264870-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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